N,N-Diethylsalicylamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

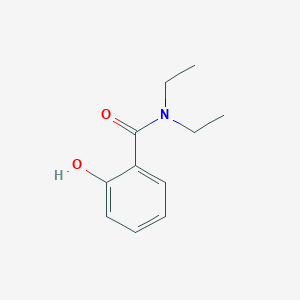

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-12(4-2)11(14)9-7-5-6-8-10(9)13/h5-8,13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYXEXAXXWINEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172915 | |

| Record name | Diethylsalicylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19311-91-2 | |

| Record name | N,N-Diethyl-2-hydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19311-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylsalicylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019311912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylsalicylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethylsalicylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLSALICYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG05MO88TL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of N,N-Diethylsalicylamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of N,N-Diethylsalicylamide (CAS 19311-91-2). The information is curated for professionals in research, development, and pharmaceutical sciences, with a focus on delivering precise, quantitative data and standardized methodologies.

Chemical Identity and Structure

This compound is an organic compound featuring a benzamide structure with a hydroxyl group at the ortho position and two ethyl groups attached to the amide nitrogen.

-

IUPAC Name: N,N-diethyl-2-hydroxybenzamide[1]

-

CAS Number: 19311-91-2[1]

-

Molecular Formula: C₁₁H₁₅NO₂[1]

-

Canonical SMILES: CCN(CC)C(=O)C1=CC=CC=C1O

-

InChI Key: ZVYXEXAXXWINEH-UHFFFAOYSA-N

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Data has been compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Molecular Weight | 193.24 g/mol | [1] |

| Appearance | White to tan crystalline powder | [2] |

| Melting Point | 93-97 °C | |

| Boiling Point | 340 °C (at 760 mmHg) | [2] |

| Density | 1.096 g/cm³ | [2] |

| Water Solubility | Data not readily available; generally soluble in organic solvents. | |

| Partition Coefficient (LogP) | 1.2 (XLogP3 computed) | [1] |

| Acidity Constant (pKa) | 8.73 ± 0.30 (Predicted) | [2] |

| Flash Point | 159 °C | [2] |

| Refractive Index | 1.5080 (Estimate) | [2] |

Experimental Protocols for Property Determination

While specific experimental data for this compound is proprietary to the measuring entity, the following sections detail the standardized methodologies that are broadly accepted for determining these core properties.

The melting point is a crucial indicator of purity. The capillary method is the standard technique recognized by most pharmacopeias.[3][4]

-

Principle: A small, powdered sample is packed into a thin-walled capillary tube and heated at a controlled rate in a calibrated apparatus. The temperatures at which the substance begins to collapse and liquefy (initial melting point) and is completely liquid (final melting point) are recorded as the melting range.[5]

-

Apparatus: Digital melting point apparatus (e.g., Mel-Temp) or a Thiele tube with a heating bath.

-

Methodology:

-

Sample Preparation: A completely dry and finely powdered sample is introduced into a capillary tube, which is sealed at one end. The sample is compacted to a height of approximately 3 mm.

-

Heating: The capillary tube is placed in the heating block of the apparatus next to a high-precision thermometer.

-

Initial Determination: A rapid heating rate (e.g., 10-20 °C/min) is used to get an approximate melting temperature.

-

Precise Determination: The apparatus is cooled, and a new sample is heated rapidly to about 10 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the last solid particle disappears are recorded. A narrow range (0.5-1.0 °C) typically indicates a high-purity compound.

-

The water solubility is the saturation mass concentration of a substance in water at a given temperature. OECD Guideline 105 outlines two primary methods.[6][7]

-

Principle: A known quantity of the substance is equilibrated with water at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

-

Method 1: Flask Method (for solubilities > 10⁻² g/L):

-

An excess amount of the solid is added to a flask containing purified water.

-

The mixture is agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The solution is then centrifuged or filtered to separate the undissolved solid.

-

The concentration of this compound in the clear aqueous phase is quantified using a validated analytical technique like HPLC or UV-Vis spectroscopy.[8]

-

-

Method 2: Column Elution Method (for solubilities < 10⁻² g/L):

-

A column is packed with an inert support material coated with an excess of the test substance.

-

Water is passed through the column at a slow, controlled rate to ensure saturation.

-

The eluate is collected, and its concentration is measured to determine the solubility.[8]

-

The n-octanol/water partition coefficient (Pow or Kow) is a measure of a chemical's lipophilicity and is a critical parameter for assessing environmental fate and bioaccumulation.[9] The Shake Flask Method is suitable for substances with a log Pow between -2 and 4.[10][11]

-

Principle: The partition coefficient is the ratio of the equilibrium concentrations of a substance dissolved in a two-phase system of n-octanol and water.[9]

-

Methodology:

-

Preparation: n-octanol and water are pre-saturated with each other. A stock solution of this compound is prepared in one of the phases.

-

Partitioning: Measured volumes of the two phases and the stock solution are combined in a vessel. The mixture is shaken vigorously at a constant temperature (20-25 °C) until equilibrium is reached.

-

Phase Separation: The two phases are separated cleanly, typically by centrifugation.[12]

-

Analysis: The concentration of the analyte in each phase is determined using an appropriate analytical method (e.g., HPLC).

-

Calculation: The partition coefficient (Pow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log Pow).[11]

-

The pKa is a measure of the strength of an acid in solution. For this compound, the phenolic hydroxyl group is the acidic proton.

-

Principle: A solution of the compound is titrated with a strong base (e.g., NaOH), and the pH is monitored with a calibrated pH meter. The pKa is the pH at which the acidic form and its conjugate base are present in equal concentrations.[13] This corresponds to the pH at the half-equivalence point on the titration curve.[14][15]

-

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a water-cosolvent mixture due to limited water solubility) to a known concentration (e.g., 1-10 mM).

-

Titration: The solution is placed in a thermostatted vessel and titrated with a standardized solution of NaOH, added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

-

Analysis: A titration curve (pH vs. volume of titrant) is plotted. The equivalence point is identified from the steepest part of the curve (the inflection point). The volume of titrant at the half-equivalence point is determined, and the pH at this point is equal to the pKa.[15][16]

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining a key physicochemical parameter, such as the partition coefficient (logP), following a standardized OECD protocol.

Caption: Workflow for logP determination via the Shake Flask Method (OECD 107).

Biological & Safety Considerations

-

Biological Activity: this compound is primarily documented as a raw material and intermediate in organic synthesis, including pharmaceuticals and dyestuffs.[2] Some sources note it is used in the synthesis of analogues for NMDA NR2B receptor antagonists.

-

Safety Profile: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1] It may also cause skin and serious eye irritation.[1] Standard personal protective equipment, including gloves, eye protection, and a dust mask, should be used during handling.

References

- 1. Diethylsalicylamide | C11H15NO2 | CID 88006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 19311-91-2 [m.chemicalbook.com]

- 3. thinksrs.com [thinksrs.com]

- 4. mt.com [mt.com]

- 5. westlab.com [westlab.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. filab.fr [filab.fr]

- 9. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. study.com [study.com]

- 16. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

Synthesis and Characterization of N,N-Diethylsalicylamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and comprehensive characterization of N,N-Diethylsalicylamide, a valuable compound in medicinal chemistry and drug development. This document provides detailed experimental protocols, quantitative data summaries, and visual representations of the synthesis and workflow to aid researchers in their endeavors.

Synthesis of this compound

This compound can be synthesized through the amidation of a salicylic acid derivative. A common and effective method involves the reaction of salicylic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form an acyl chloride intermediate, which then reacts with diethylamine to yield the final product. An alternative one-pot synthesis from methyl salicylate has also been reported.[1][2]

Reaction Pathway

The synthesis proceeds via a nucleophilic acyl substitution reaction. The hydroxyl group of salicylic acid is first converted to a better leaving group, facilitating the nucleophilic attack by diethylamine.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol: Synthesis from Salicylic Acid

This protocol describes a common laboratory-scale synthesis of this compound from salicylic acid.

Materials:

-

Salicylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Diethylamine

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend salicylic acid (1.0 eq) in anhydrous dichloromethane. To this suspension, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. If using oxalyl chloride, a catalytic amount of dimethylformamide (DMF) can be added.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Amidation: In a separate flask, dissolve diethylamine (2.5 eq) in anhydrous dichloromethane. Cool this solution to 0 °C.

-

Slowly add the freshly prepared salicyloyl chloride solution to the diethylamine solution at 0 °C with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Synthesis from Methyl Salicylate[1][2]

This method provides a one-pot synthesis directly from methyl salicylate.

Materials:

-

Methyl salicylate (from gandapura oil or commercial)

-

40% Diethylamine solution in diethyl ether

-

1% NaOH solution in methanol

Procedure:

-

Mix methyl salicylate with a 40% solution of diethylamine in diethyl ether and a 1% solution of NaOH in methanol.

-

Stir the mixture at 0°C for 1 hour.

-

Continue stirring at room temperature for 24 hours.

-

Separate the resulting compound. The crude product will be a brownish solid.

Purification

The crude this compound can be purified by recrystallization.

Protocol: Recrystallization

-

Dissolve the crude product in a minimum amount of a hot solvent, such as a mixture of ethyl acetate and hexane or toluene.[3]

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Filter the hot solution to remove any insoluble impurities or charcoal.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various analytical techniques.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₂ | [4] |

| Molecular Weight | 193.24 g/mol | [4] |

| Appearance | White to off-white solid | |

| Melting Point | 93-97 °C (lit.) | [5] |

| 106-112 °C (from methyl salicylate synthesis) | [1][2] |

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 6.8-7.4 | m | 4H | Ar-H |

| Methylene Protons | 3.4 (broad) | q | 4H | -N(CH₂CH₃)₂ |

| Hydroxyl Proton | 9.5 (broad s) | s | 1H | -OH |

| Methyl Protons | 1.2 (broad) | t | 6H | -N(CH₂CH₃)₂ |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | ~170 | C=O |

| Aromatic Carbons | ~115-160 | Ar-C |

| Methylene Carbons | ~42, 39 (rotamers) | -N(CH₂CH₃)₂ |

| Methyl Carbons | ~14, 12 (rotamers) | -N(CH₂CH₃)₂ |

Note: The broadness of the signals for the ethyl groups in the ¹H NMR spectrum and the presence of multiple peaks for these groups in the ¹³C NMR spectrum are due to hindered rotation around the amide C-N bond, leading to the existence of rotamers at room temperature.

2.2.2. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3400 (broad) | O-H stretch (phenolic) |

| ~3050 | C-H stretch (aromatic) |

| ~2970, 2930, 2870 | C-H stretch (aliphatic) |

| ~1632 | C=O stretch (amide)[1] |

| ~1600, 1480 | C=C stretch (aromatic) |

| ~1240 | C-N stretch |

2.2.3. Mass Spectrometry (MS)

| m/z | Assignment |

| 193 | [M]⁺ |

| 176 | [M - OH]⁺ |

| 121 | [M - N(C₂H₅)₂]⁺ |

| 100 | [M - C₆H₄OH]⁺ |

| 72 | [N(C₂H₅)₂]⁺ |

Experimental Workflow

The overall process from starting materials to the fully characterized product is outlined below.

Caption: Experimental workflow for this compound.

References

N,N-Diethylsalicylamide: A Technical Guide on the Putative Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethylsalicylamide, a derivative of salicylic acid, is a compound with potential anti-inflammatory and analgesic properties. While direct and extensive research on its specific molecular mechanisms is not abundant in publicly available literature, its structural similarity to other well-characterized salicylates and related amides allows for the formulation of a putative mechanism of action. This technical guide synthesizes the available information on related compounds and relevant biological pathways to propose the likely mechanisms through which this compound may exert its therapeutic effects. The primary hypothesized mechanisms include the inhibition of cyclooxygenase (COX) enzymes, leading to a reduction in prostaglandin synthesis, and the modulation of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This document provides a detailed overview of these potential mechanisms, relevant experimental protocols for their investigation, and quantitative data from related compounds to serve as a foundational resource for future research and drug development efforts.

Introduction

Salicylates have a long history in medicine, with aspirin (acetylsalicylic acid) being the most well-known example. Their primary therapeutic effects—anti-inflammation, analgesia, and antipyresis—are largely attributed to the inhibition of cyclooxygenase (COX) enzymes.[1] this compound, as a derivative, is expected to share some of these fundamental mechanistic properties. The addition of the diethylamide group may, however, alter its potency, selectivity, pharmacokinetics, and potential for interacting with other cellular targets. This guide explores these possibilities in depth.

Putative Mechanism of Action

The primary mechanism of action for this compound is likely multifaceted, centering on the modulation of inflammatory processes.

Inhibition of Cyclooxygenase (COX) and Prostaglandin Synthesis

The most probable mechanism of action for this compound is the inhibition of COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3] Inhibition of prostaglandin E2 (PGE2) synthesis is a hallmark of nonsteroidal anti-inflammatory drugs (NSAIDs).[4][5]

-

COX-1: A constitutively expressed enzyme involved in physiological functions such as gastric cytoprotection and platelet aggregation.

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is a primary target for anti-inflammatory drugs.[6]

Table 1: IC50 Values of Various NSAIDs for COX-1 and COX-2 Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Reference |

| Celecoxib | 82 | 6.8 | 12 | [7] |

| Diclofenac | 0.076 | 0.026 | 2.9 | [7] |

| Ibuprofen | 12 | 80 | 0.15 | [7] |

| Indomethacin | 0.0090 | 0.31 | 0.029 | [7] |

| Meloxicam | 37 | 6.1 | 6.1 | [7] |

| Rofecoxib | >100 | 25 | >4.0 | [7] |

The following diagram illustrates the central role of COX enzymes in the prostaglandin synthesis pathway.

References

- 1. Salicylamide: Detailed Review of its Transformative R&D Success [synapse.patsnap.com]

- 2. α-Ketoheterocycles Able to Inhibit the Generation of Prostaglandin E2 (PGE2) in Rat Mesangial Cells [mdpi.com]

- 3. Anti-Inflammatory Activity of S. Marianum and N. Sativa Extracts on Macrophages - Reports of Biochemistry and Molecular Biology [rbmb.net]

- 4. Targeting inflammation: multiple innovative ways to reduce prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulforaphane Inhibits Prostaglandin E2 Synthesis by Suppressing Microsomal Prostaglandin E Synthase 1 | PLOS One [journals.plos.org]

- 6. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Salicylamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylamide, a non-prescription analgesic and antipyretic agent, and its derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer, anti-inflammatory, and antimicrobial properties of salicylamide derivatives. It summarizes key quantitative data, details common experimental methodologies for their evaluation, and visualizes critical signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.

Introduction

Salicylamide (2-hydroxybenzamide) is a compound with known analgesic and antipyretic properties, historically used in over-the-counter remedies.[1] Its mechanism of action is primarily associated with the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins that mediate pain, fever, and inflammation.[2][3] In recent years, extensive research has focused on the synthesis and biological evaluation of a wide array of salicylamide derivatives. These structural modifications have led to the discovery of compounds with potent and diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects, extending far beyond the capabilities of the parent molecule.

This guide aims to provide a comprehensive technical resource for researchers and professionals in drug development by consolidating the current knowledge on the biological activities of salicylamide derivatives.

Anticancer Activity

Salicylamide derivatives, particularly salicylanilides, have demonstrated significant potential as anticancer agents.[4] These compounds have been shown to inhibit various signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

A key mechanism underlying the anticancer effects of some salicylamide derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[4] This pathway is frequently overactive in many cancers, promoting cell growth and survival.[5] Salicylanilides like niclosamide have been shown to suppress this pathway, leading to cell growth arrest and apoptosis.[4]

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Quantitative Data: In Vitro Cytotoxicity

The anticancer activity of salicylamide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Niclosamide derivatives | MDA-MB-231 (Breast) | 3.38 ± 0.37 | [4] |

| MCF-7 (Breast) | > 10 | [4] | |

| 2-hydroxy-5-nonanoylbenzamide | MCF-7 (Breast) | 0.05 (viability reduced to 74.01%) | [6] |

| Salicylanilide derivatives | Various cancer cell lines | Low micromolar | [4] |

Anti-inflammatory Activity

Salicylamide itself possesses anti-inflammatory properties, and its derivatives have been synthesized to enhance this activity, often with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[7][8][9]

Mechanism of Action

The primary anti-inflammatory mechanism of salicylamide and its derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2.[2][3] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. By inhibiting COX enzymes, these compounds reduce prostaglandin production, thereby alleviating inflammation.

Quantitative Data: In Vivo Anti-inflammatory Assays

The anti-inflammatory efficacy of salicylamide derivatives is often evaluated in animal models, such as the carrageenan-induced paw edema test.

| Compound/Derivative | Animal Model | Assay | Results | Reference |

| Salicytamide | Wistar rats | Carrageenan-induced paw edema | Effective in reducing edema | [10] |

| Salicytamide | Wistar rats | Croton oil-induced dermatitis | Effective in reducing edema | [10] |

| N-substituted salicylamides | Rats | Carrageenan-induced edema | Some derivatives more effective than salicylamide | [8] |

Antimicrobial Activity

A growing body of evidence highlights the potent antimicrobial activity of salicylamide derivatives against a wide range of pathogens, including bacteria and fungi.[11]

Spectrum of Activity

Salicylamide derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[11] Some derivatives have shown efficacy against multidrug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Neisseria gonorrhoeae.[12]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial potency is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Salicylamide | Neisseria gonorrhoeae | 8 - 32 | [12] |

| Salicylanilide derivative 3f | Staphylococcus aureus | ≤ 0.03 µmol/L | [11] |

| Salicylanilide derivative 3g | Clostridium perfringens | ≤ 0.03 µmol/L | [11] |

| Salicylanilide derivative 3i | MRSA | ≤ 0.03 µmol/L | [11] |

| 2-methyl-4-salicylamide thiazole derivative 5n | Candida albicans | 15.62 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of salicylamide derivatives.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the salicylamide derivatives and incubate for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Caption: MTT Assay Workflow for Cell Viability.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of salicylamide derivatives on signaling pathways like PI3K/Akt/mTOR.

Protocol:

-

Cell Lysis: Treat cells with salicylamide derivatives, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Antimicrobial Susceptibility Testing: Broth Microdilution

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Protocol:

-

Prepare Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Prepare two-fold serial dilutions of the salicylamide derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: Broth Microdilution Workflow for MIC.

Conclusion and Future Directions

Salicylamide derivatives represent a rich source of biologically active compounds with significant therapeutic potential. Their diverse activities, spanning anticancer, anti-inflammatory, and antimicrobial applications, make them an attractive scaffold for further drug discovery and development. Future research should focus on elucidating the detailed mechanisms of action for a broader range of derivatives, optimizing their pharmacokinetic and pharmacodynamic properties, and advancing the most promising candidates into preclinical and clinical studies. The methodologies and data presented in this guide provide a solid foundation for these future endeavors.

References

- 1. Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. farmaciajournal.com [farmaciajournal.com]

- 3. Synthesis and evaluation of the analgesic and antiinflammatory activities of O-substituted salicylamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Repurposing Salicylamide for Combating Multidrug-Resistant Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Salicytamide: a New Anti-inflammatory Designed Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Data of N,N-Diethylsalicylamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N,N-Diethylsalicylamide (CAS No. 19311-91-2), a versatile chemical intermediate. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for obtaining such data, and a visualization of a common synthetic workflow where this compound is utilized.

Spectral Data Summary

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~11.5 - 12.5 | br s | - | 1H | Ar-OH |

| ~7.3 - 7.5 | m | - | 2H | Ar-H |

| ~6.8 - 7.0 | m | - | 2H | Ar-H |

| ~3.5 | q | 7.1 | 4H | -N(CH₂CH₃)₂ |

| ~1.2 | t | 7.1 | 6H | -N(CH₂CH₃)₂ |

Note: Predicted values based on typical chemical shifts for similar structures. The broad singlet for the phenolic proton can vary significantly in position and may exchange with D₂O.

Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃ [1]

| Chemical Shift (δ) ppm | Assignment |

| ~169 | C=O (Amide) |

| ~158 | Ar-C-OH |

| ~132 | Ar-C |

| ~128 | Ar-C |

| ~122 | Ar-C |

| ~118 | Ar-C |

| ~117 | Ar-C |

| ~42 | -N(CH₂CH₃)₂ |

| ~13 | -N(CH₂CH₃)₂ |

Note: Specific peak assignments are based on predictive models and data from similar compounds. The sample for this analysis was sourced from Sigma-Aldrich with a purity of 99%.[1]

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 (broad) | O-H stretch | Phenolic hydroxyl |

| ~3050 | C-H stretch | Aromatic |

| ~2970, 2930, 2870 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1630 (strong) | C=O stretch | Amide |

| ~1590, 1480 | C=C stretch | Aromatic ring |

| ~1280 | C-N stretch | Amide |

| ~1240 | C-O stretch | Phenol |

Note: These are characteristic absorption ranges and may vary slightly based on the sample preparation method (e.g., KBr pellet, ATR).

Mass Spectrometry (MS)

Table 4: Mass Spectral Data of this compound

| m/z | Relative Intensity | Assignment |

| 193 | High | [M]⁺ (Molecular Ion) |

| 121 | High | [M - N(C₂H₅)₂]⁺ |

| 120 | Moderate | [M - N(C₂H₅)₂ - H]⁺ |

| 93 | Moderate | [C₆H₅O]⁺ |

| 72 | High | [N(C₂H₅)₂]⁺ |

Note: Fragmentation patterns are predicted based on the structure of this compound.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the acquisition of its spectral data.

Synthesis of this compound

A common method for the synthesis of this compound involves the amidation of salicylic acid.

-

Activation of Salicylic Acid: Salicylic acid is first converted to a more reactive acyl chloride. To a solution of salicylic acid in a suitable solvent (e.g., dichloromethane), an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Amidation: The resulting salicyl chloride is then reacted with diethylamine. The crude salicyl chloride solution is cooled to 0 °C, and an excess of diethylamine is added slowly. A base, such as triethylamine or pyridine, is often included to neutralize the HCl byproduct.

-

Workup and Purification: Upon completion of the reaction, the mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

NMR Spectroscopy

NMR spectra are typically recorded on a 300 or 500 MHz spectrometer.

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube.[1]

-

¹H NMR Acquisition: The proton NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

¹³C NMR Acquisition: The carbon NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectra can be obtained using either the KBr pellet method for solid samples or Attenuated Total Reflectance (ATR) for solids or liquids.

-

KBr Pellet Method: A small amount of this compound (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

ATR Method: A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.

-

Spectral Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty accessory is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the ion source, often via a gas chromatograph (GC-MS) for separation and purification prior to ionization.

-

Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion.

Visualization of Experimental Workflow

This compound can be employed as a ligand in various chemical reactions, including palladium-catalyzed cross-coupling reactions. The following diagram illustrates a typical workflow for a Buchwald-Hartwig amination reaction where an N-aryl bond is formed.

Caption: Workflow for a Palladium-Catalyzed Buchwald-Hartwig Amination Reaction.

References

N,N-Diethylsalicylamide: A Technical Guide on its Limited Therapeutic Data and the Potential of the Salicylamide Scaffold

Executive Summary: This technical guide addresses the current state of research into the therapeutic applications of N,N-Diethylsalicylamide. It is intended for researchers, scientists, and professionals in drug development. Extensive literature review reveals a notable scarcity of research focused on the direct therapeutic uses of this compound. The primary identified biological activity is a weak antibacterial effect against Neisseria gonorrhoeae. In contrast, the broader class of salicylamide derivatives has demonstrated significant therapeutic potential, particularly in antiviral and antimicrobial applications. This document summarizes the limited available data for this compound, places it within the context of its chemical family, and outlines general experimental protocols relevant to the observed biological activity.

Chemical and Physical Properties of this compound

This compound is a derivative of salicylamide with two ethyl groups substituting the amide nitrogen. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| CAS Number | 19311-91-2 |

| Appearance | White to off-white solid or crystalline |

| IUPAC Name | N,N-diethyl-2-hydroxybenzamide |

| Synonyms | Diethylsalicylamide, Salicyldiethylamide |

Potential Therapeutic Applications

Research into the direct therapeutic applications of this compound is sparse. The most notable finding is in the area of antibacterial activity.

A study investigating the repurposing of salicylamide and its analogs for treating multidrug-resistant Neisseria gonorrhoeae identified this compound as having weak activity against this pathogen. The study highlighted that modifications to the parent salicylamide molecule, such as N-alkylation, can significantly impact its efficacy.

| Compound | Target Organism | Activity (MIC₅₀) | Reference |

| This compound | Neisseria gonorrhoeae | 128 µg/ml | [1][2][3][4] |

| Salicylamide (parent) | Neisseria gonorrhoeae | 16 µg/ml | [1][2][3][4] |

The data indicates that the addition of the two ethyl groups on the amide nitrogen reduces the antibacterial potency compared to the parent salicylamide.

Broader Context: Therapeutic Potential of Salicylamide Derivatives

While this compound itself has limited documented therapeutic applications, the broader family of salicylamide derivatives has been a source of potent therapeutic agents. This suggests that the salicylamide scaffold is a valuable starting point for drug discovery.

Key therapeutic areas for salicylamide derivatives include:

-

Antiviral Activity: Compounds like niclosamide and nitazoxanide have shown broad-spectrum antiviral activity against a range of RNA and DNA viruses.[5][6][7]

-

Antimicrobial Activity: Various salicylanilide derivatives have been investigated for their antibacterial (including against mycobacteria) and antifungal properties.[3][8]

-

Anticancer Properties: Some salicylanilides, such as closantel, have been shown to suppress angiogenesis and cancer growth in preclinical models.

Other Documented Applications

Beyond potential therapeutic uses, this compound has been utilized as a ligand in synthetic organic chemistry. Specifically, it has been employed in copper-catalyzed cross-coupling reactions, such as amination and guanidinylation, which are important for the synthesis of complex molecules, including potential new therapeutic agents.[9]

Experimental Protocols

Given the limited therapeutic data for this compound, this section provides a generalized protocol for assessing antibacterial activity via the determination of the Minimum Inhibitory Concentration (MIC), which is a foundational experiment in this area.

This protocol outlines the steps to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology:

-

Preparation of Compound Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, serial two-fold dilutions of the compound are made in a suitable broth medium (e.g., Mueller-Hinton broth). This creates a gradient of decreasing compound concentrations across the wells.

-

-

Inoculum Preparation:

-

A pure culture of the test bacterium (e.g., N. gonorrhoeae) is grown on an appropriate agar medium.

-

Several colonies are used to create a bacterial suspension in sterile saline or broth, adjusted to a specific turbidity standard (commonly 0.5 McFarland), which corresponds to a known bacterial density.

-

-

Inoculation:

-

The standardized bacterial suspension is further diluted and added to each well of the microtiter plate (except for the negative control wells), resulting in a final target concentration of bacteria (e.g., 5 x 10⁵ CFU/mL).

-

-

Controls:

-

Positive Control: Wells containing the bacterial inoculum in broth without the test compound to ensure the bacteria can grow under the assay conditions.

-

Negative Control: Wells containing broth only (or broth with the compound) but no bacteria to check for sterility and absence of broth contamination.

-

-

Incubation:

-

The plate is sealed or covered and incubated under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours).

-

-

Reading and Interpretation:

-

After incubation, the plate is examined for visible turbidity (cloudiness), which indicates bacterial growth.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Conclusion

The available scientific literature does not currently support significant therapeutic applications for this compound. Its primary documented biological activity is weak antibacterial action against N. gonorrhoeae, with a much higher MIC₅₀ than its parent compound, salicylamide. However, the rich pharmacology of the broader salicylamide chemical class suggests that the core scaffold is a promising platform for the development of new drugs, particularly in the antiviral and antimicrobial fields. Future research could explore further modifications of the this compound structure to potentially enhance its biological activity or investigate its potential in other therapeutic areas. Its established use as a ligand in chemical synthesis also underscores its utility in the broader landscape of medicinal chemistry.

References

- 1. protocols.io [protocols.io]

- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Repurposing Salicylamide for Combating Multidrug-Resistant Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. microbe-investigations.com [microbe-investigations.com]

- 6. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 8. mjpms.in [mjpms.in]

- 9. journals.asm.org [journals.asm.org]

N,N-Diethylsalicylamide: A Versatile Ligand in Catalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

N,N-Diethylsalicylamide, a derivative of salicylic acid, has emerged as a versatile N,O-bidentate ligand in the field of catalysis. Its unique electronic and steric properties make it an effective ancillary ligand in a variety of metal-catalyzed cross-coupling reactions, particularly those involving copper. This technical guide provides a comprehensive overview of the synthesis, coordination chemistry, and catalytic applications of this compound, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.

Synthesis of this compound

The synthesis of this compound can be readily achieved through the amidation of salicylic acid with diethylamine. A common and effective method involves the activation of the carboxylic acid group of salicylic acid followed by nucleophilic attack by diethylamine.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar amides.

Materials:

-

Salicylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Diethylamine

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Activation of Salicylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve salicylic acid (1.0 eq) in anhydrous DCM or THF. Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise. If using oxalyl chloride, a catalytic amount of dimethylformamide (DMF) can be added. Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Amidation: In a separate flask, dissolve diethylamine (2.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in anhydrous DCM or THF. Cool this solution to 0 °C.

-

Reaction: Slowly add the solution of the activated salicylic acid (salicyloyl chloride) from step 1 to the diethylamine solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, quench the reaction by slowly adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

-

Characterization: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Coordination Chemistry

This compound acts as a bidentate ligand, coordinating to metal centers through the oxygen atom of the deprotonated phenolic hydroxyl group and the oxygen atom of the amide carbonyl group. This N,O-coordination forms a stable six-membered chelate ring, which influences the electronic and steric environment of the metal catalyst. The diethylamino group provides steric bulk, which can play a crucial role in controlling the reactivity and selectivity of the catalytic system.

Catalytic Applications

This compound has demonstrated significant utility as a ligand in various metal-catalyzed reactions, most notably in copper-catalyzed cross-coupling reactions.

Copper-Catalyzed C-N Bond Formation (Ullmann-Type Coupling)

This compound has been identified as an efficient ligand for copper-catalyzed amination of aryl halides, a class of reactions known as Ullmann-type couplings. These reactions are fundamental for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals, agrochemicals, and materials science.

While specific quantitative data for a wide range of substrates using this compound is not extensively tabulated in the literature, the following table provides a representative example of yields that can be expected in copper-catalyzed amination reactions with related N,O-bidentate ligands.

Table 1: Representative Yields for Copper-Catalyzed Amination of Aryl Halides

| Aryl Halide | Amine | Ligand | Catalyst System | Solvent | Temp (°C) | Yield (%) |

| 4-Iodoanisole | Morpholine | N,N-Dimethylglycine | CuI (5 mol%), Ligand (10 mol%), K₂CO₃ | Dioxane | 100 | 95 |

| 4-Bromotoluene | n-Butylamine | This compound | CuI (5 mol%), Ligand (10 mol%), K₃PO₄ | Toluene | 90 | Good |

| 1-Bromo-4-nitrobenzene | Piperidine | L-Proline | CuI (5 mol%), Ligand (20 mol%), K₂CO₃ | DMSO | 90 | 88 |

| 2-Bromopyridine | Aniline | 1,10-Phenanthroline | CuI (10 mol%), Ligand (20 mol%), Cs₂CO₃ | DMF | 110 | 92 |

Note: The entry for this compound indicates a "Good" yield as reported in a study that did not provide a specific numerical value but highlighted its effectiveness.

Experimental Protocol: Copper-Catalyzed Amination of an Aryl Bromide

This protocol is a general procedure that can be adapted for specific substrates.

Materials:

-

Aryl bromide

-

Amine

-

Copper(I) iodide (CuI)

-

This compound

-

Potassium phosphate (K₃PO₄) or another suitable base

-

Anhydrous toluene or dioxane

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a reflux condenser and magnetic stir bar, add CuI (5 mol%), this compound (10 mol%), and K₃PO₄ (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times.

-

Addition of Reactants: Under the inert atmosphere, add the aryl bromide (1.0 eq), the amine (1.2 eq), and the anhydrous solvent.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble inorganic salts.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Catalytic Cycle of Copper-Catalyzed N-Arylation

The mechanism of the copper-catalyzed Ullmann-type amination reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The this compound ligand plays a crucial role in stabilizing the copper intermediates and facilitating the key steps of the reaction.

Figure 1: Proposed catalytic cycle for the copper-catalyzed N-arylation.

Asymmetric Catalysis

While this compound itself is achiral, the salicylamide scaffold can be readily modified to incorporate chiral centers. The development of chiral salicylamide-type ligands is an active area of research for applications in asymmetric catalysis. These chiral ligands can induce enantioselectivity in a variety of metal-catalyzed transformations, leading to the preferential formation of one enantiomer of a chiral product.

Currently, there is limited specific data available in the literature on the use of chiral derivatives of this compound in asymmetric catalysis with reported enantiomeric excess values. However, the general principle involves the use of a chiral ligand to create a chiral environment around the metal center, which then directs the stereochemical outcome of the reaction.

Experimental Workflow for Ligand Screening

The optimization of a catalytic reaction often involves the screening of various ligands to identify the one that provides the best performance in terms of yield, selectivity, and reaction rate. A typical workflow for ligand screening is depicted below.

Figure 2: A general workflow for ligand screening in catalysis.

Conclusion

This compound is a valuable and readily accessible ligand for metal-catalyzed reactions, particularly for copper-catalyzed C-N bond formation. Its straightforward synthesis, effective coordination to metal centers, and ability to promote challenging cross-coupling reactions make it an attractive tool for synthetic organic chemists. Further exploration into the development of chiral analogs of this compound holds promise for its application in asymmetric catalysis, opening new avenues for the efficient synthesis of enantiomerically enriched molecules. This guide provides a foundational understanding for researchers and professionals to utilize this compound as a ligand in their catalytic endeavors.

Solubility of N,N-Diethylsalicylamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylsalicylamide, a derivative of salicylic acid, is a compound of interest in pharmaceutical and chemical research. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in diverse fields. This technical guide provides a comprehensive overview of the available solubility information for this compound, details a robust experimental protocol for solubility determination, and presents a visual workflow to guide researchers in this process.

Qualitative Solubility Profile of this compound

Despite a thorough review of scientific literature and chemical databases, specific quantitative solubility data (e.g., in grams per 100 mL or moles per liter at specified temperatures) for this compound in various organic solvents remains largely unpublished. However, qualitative descriptions consistently indicate that this compound is generally soluble in organic solvents .

The molecular structure of this compound, featuring both a polar amide group and a nonpolar diethylamino group attached to a benzene ring, suggests its solubility behavior will be influenced by the polarity of the solvent. It is anticipated to exhibit good solubility in a range of polar aprotic and polar protic solvents. For instance, related compounds like N-methylbenzamide are soluble in polar solvents such as ethanol and methanol, but less so in non-polar solvents like hexane[1]. Similarly, benzamide, the parent amide of benzoic acid, is predominantly soluble in polar organic solvents like ethanol, methanol, and acetone[2]. This suggests that this compound would likely follow a similar trend.

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Ethanol, Methanol | Soluble | The hydroxyl group of the solvent can hydrogen bond with the amide group of this compound. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | The polarity of these solvents can effectively solvate the polar amide portion of the molecule. |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of this compound is likely too high for significant interaction with non-polar solvents. |

Note: This table is based on general principles of solubility ("like dissolves like") and data for structurally related compounds. Experimental verification is necessary to determine quantitative solubility.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, the following detailed experimental protocol, based on the widely accepted isothermal shake-flask method, is recommended.

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Spatula

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to determine the time to reach equilibrium by taking samples at various time points (e.g., 12, 24, 36, 48 hours) and analyzing the concentration until it remains constant.

-

-

Sample Withdrawal and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Concentration Analysis (using HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample of the saturated solution into the HPLC system.

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Conclusion

References

The Metabolic Fate of N,N-diethylbenzamides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic pathways of N,N-diethylbenzamides, a class of compounds with wide-ranging applications, most notably as insect repellents. A thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) is critical for assessing their safety and efficacy. This document synthesizes key findings on their biotransformation, presents quantitative data in a structured format, details common experimental methodologies, and visualizes the core metabolic processes.

Introduction

N,N-diethylbenzamides, particularly N,N-diethyl-m-toluamide (DEET), are subject to extensive metabolic processes following systemic absorption.[1] In both humans and animal models, these compounds are rapidly absorbed and distributed throughout the body.[2] The primary site of metabolism is the liver, where a series of enzymatic reactions, predominantly mediated by the cytochrome P450 (CYP) enzyme system, transform the parent compound into more polar metabolites that are readily excreted, mainly in the urine.[1][3]

Metabolic Pathways

The metabolism of N,N-diethylbenzamides proceeds primarily through two major oxidative pathways:

-

Ring Methyl Group Oxidation: For substituted benzamides like DEET, the methyl group on the aromatic ring undergoes oxidation.[1][4] This process typically involves hydroxylation to form a hydroxymethyl derivative, which can be further oxidized to an aldehyde and then to a carboxylic acid.[4][5]

-

N-Dealkylation: One or both of the N-ethyl groups can be removed.[1][6] This involves an initial hydroxylation of the ethyl group, followed by the cleavage of the carbon-nitrogen bond to yield acetaldehyde and a de-ethylated benzamide.[7]

These primary pathways can also occur in combination, leading to a variety of metabolites.[5] For instance, a metabolite can be both N-dealkylated and have its ring methyl group oxidized.[3] Subsequent to these phase I reactions, the resulting metabolites can undergo phase II conjugation, such as glucuronidation or sulfation, to further increase their water solubility for excretion.[8]

Below is a diagram illustrating the primary metabolic pathways of N,N-diethyl-m-toluamide (DEET).

Quantitative Analysis of Metabolites

The distribution of metabolites can vary depending on the species, dose, and route of administration. The following tables summarize quantitative data from in vivo studies.

Table 1: Urinary Excretion of N-ethylbenzamide Metabolites in Rats [6]

| Metabolite | Percentage of Dose Excreted (24h) |

| Hippuric Acid | 52-76% |

| Ethylamine | 27-41% |

Data obtained after intraperitoneal administration of N-ethylbenzamide (250-500 mg/kg) to male Wistar rats.

Table 2: Excretion of Radioactivity in Rats after Administration of [¹⁴C]DEET [3]

| Route of Administration | Dose | % of Administered Dose in Urine (7 days) | % of Administered Dose in Feces (7 days) |

| Oral (single low dose) | 100 mg/kg | 85-91% | 3-5% |

| Oral (single high dose) | 500 mg/kg | 85-91% | 3-5% |

| Oral (repeated low dose) | 100 mg/kg/day for 14 days | 85-91% | 3-5% |

| Dermal (single low dose) | 100 mg/kg | 74-78% | 4-7% |

Data from studies in male and female rats.

Experimental Protocols

The characterization of N,N-diethylbenzamide metabolism relies on a combination of in vivo and in vitro experimental approaches.

In Vivo Pharmacokinetic Studies

These studies are essential for understanding the complete ADME profile in a living system.

Objective: To determine the absorption, distribution, metabolism, and excretion of an N,N-diethylbenzamide.

Typical Protocol:

-

Test System: Male Wistar rats are a commonly used animal model.[6]

-

Test Substance Administration: The compound, often radiolabeled (e.g., with ¹⁴C), is administered to the animals.[3] Common routes of administration include oral gavage and dermal application.[1][3]

-

Sample Collection: Blood, urine, and feces are collected at predetermined time points over a period of several days.[1][3]

-

Tissue Harvest: At the end of the study, animals are euthanized, and key organs and tissues (e.g., liver, kidney, fat) are harvested.[3]

-

Analysis:

-

Total radioactivity in samples is quantified using liquid scintillation counting to determine the extent of absorption and excretion.

-

Metabolite profiling in urine and plasma is performed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[6][9]

-

The following diagram outlines a general workflow for an in vivo pharmacokinetic study.

In Vitro Metabolism Studies

These studies utilize subcellular fractions, such as liver microsomes, to investigate the specific enzymes involved in metabolism.

Objective: To identify the metabolites formed by hepatic enzymes and to characterize the enzyme kinetics.

Typical Protocol:

-

Enzyme Source: Liver microsomes are prepared from homogenized liver tissue of a suitable animal model, such as phenobarbital-pretreated male Wistar rats to induce CYP enzymes.[5][7]

-

Incubation: The N,N-diethylbenzamide is incubated with the liver microsomes in a buffered solution (e.g., phosphate or Tris-HCl buffer) at 37°C.[5][7]

-

Cofactor Addition: An NADPH-generating system is added to the incubation mixture to support the activity of CYP enzymes.[7]

-

Reaction Termination: The reaction is stopped at various time points by adding a solvent like acetonitrile.[1]

-

Analysis: The incubation mixture is analyzed by HPLC or Gas Chromatography (GC) coupled with MS to identify and quantify the metabolites formed.[5][10]

Conclusion

The in vivo metabolism of N,N-diethylbenzamides is a well-characterized process dominated by hepatic oxidation via the cytochrome P450 system. The primary metabolic transformations involve ring methyl group oxidation and N-dealkylation, leading to the formation of more polar metabolites that are efficiently eliminated from the body, primarily through urine. A combination of in vivo and in vitro experimental models, coupled with advanced analytical techniques, has been instrumental in elucidating these pathways. This comprehensive understanding is fundamental for the continued assessment of the safety and for the development of new derivatives with improved properties.

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Absorption, distribution, metabolism, and excretion of N,N-diethyl-M-toluamide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microsomal metabolism of N,N-diethyl-m-toluamide (DEET, DET): the extended network of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of N,N-diethyl-meta-toluamide by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of N,N-diethylbenzamide and N,N-diethyl-alpha,alpha'-13C-benzamide by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biotransformation of benzamidine and benzamidoxime in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Absorption, metabolism, and excretion of N,N-diethyl-m-toluamide following dermal application to human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of N,N-diethyl-m-toluamide (DEET) by liver microsomes from male and female rats. Simultaneous quantitation of DEET and its metabolites by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Hydrolysis and Degradation of Tertiary Amides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertiary amides (R-CO-NR'R'') are a cornerstone functional group in chemistry and pharmacology, integral to the structure of numerous pharmaceuticals, agrochemicals, and polymers.[1][2] Their significance stems from the high stability of the amide bond, which is a result of resonance delocalization of the nitrogen lone pair into the carbonyl group.[2][3] This stability is crucial for the biological activity and shelf-life of many drug substances. However, the same stability poses a challenge for metabolic cleavage and controlled degradation. Compared to primary and secondary amides, tertiary amides are generally less reactive towards nucleophilic attack due to increased steric hindrance and the absence of an N-H bond for protonation-related activation steps.[3][4]

This technical guide provides a comprehensive overview of the chemical and enzymatic pathways of tertiary amide hydrolysis and degradation. It details the underlying mechanisms, factors influencing stability, quantitative data on reaction kinetics, and robust experimental protocols for studying these processes.

Mechanisms of Tertiary Amide Hydrolysis

The cleavage of the robust tertiary amide bond typically requires forcing conditions, such as strong acids or bases with heating, or specific enzymatic action.[5]

Acid-Catalyzed Hydrolysis

Under strong acidic conditions and heat, tertiary amides hydrolyze to form a carboxylic acid and a secondary ammonium salt.[6][7] The reaction is catalyzed by the acid, which enhances the electrophilicity of the carbonyl carbon.

The generally accepted mechanism proceeds as follows:

-

Protonation of the Carbonyl Oxygen : The reaction initiates with the protonation of the carbonyl oxygen, which is the most basic site on an amide. This increases the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[8]

-

Nucleophilic Attack by Water : A water molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

-

Proton Transfer : A proton is transferred from the oxonium ion to the nitrogen atom of the amine group. This is a crucial step that converts the dialkylamino group into a better leaving group (a neutral secondary amine).

-

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a neutral secondary amine molecule.[6]

-